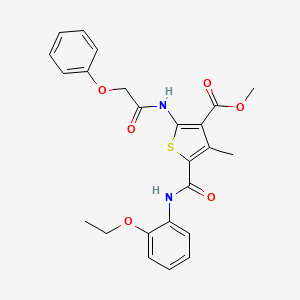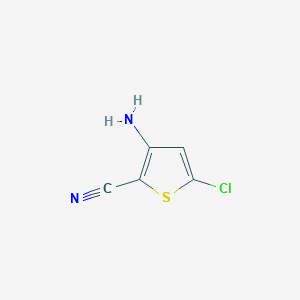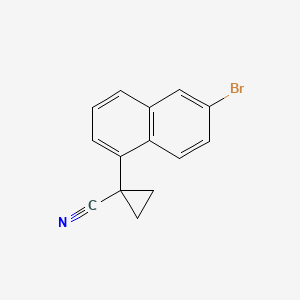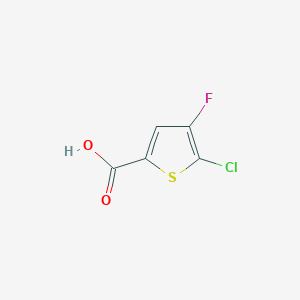
5-Chloro-4-fluorothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluorothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H2ClFO2S and a molecular weight of 180.58 g/mol It is a heterocyclic aromatic compound, which means it contains a ring structure composed of different elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-4-fluorothiophene-2-carboxylic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the thiophene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.
Carboxylation: The introduction of a carboxyl group (-COOH) into the thiophene ring. This can be done through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-4-fluorothiophene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Chloro-4-fluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials with specific electronic and optical properties.
Biology and Medicine:
In biological research, this compound is used to study the interactions of halogenated thiophenes with biological systems
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-Chlorothiophene-2-carboxylic acid
- 4-Fluorothiophene-2-carboxylic acid
- 5-Bromo-4-fluorothiophene-2-carboxylic acid
Comparison:
5-Chloro-4-fluorothiophene-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the thiophene ring. This dual halogenation imparts distinct electronic and steric properties, making it more reactive and versatile in chemical synthesis compared to its mono-halogenated counterparts. The combination of chlorine and fluorine also enhances its potential biological activity and industrial applications.
Eigenschaften
Molekularformel |
C5H2ClFO2S |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-chloro-4-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) |
InChI-Schlüssel |
STDFEFKLQQUYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


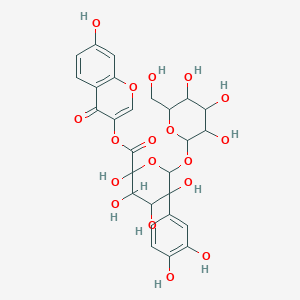
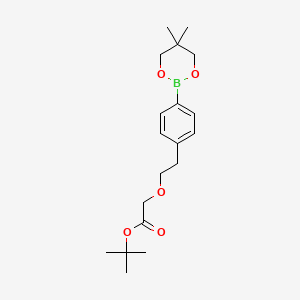
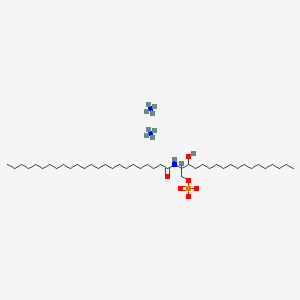
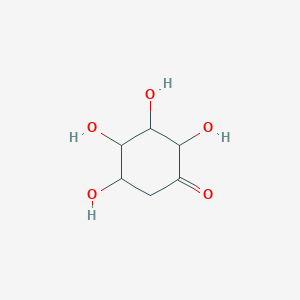
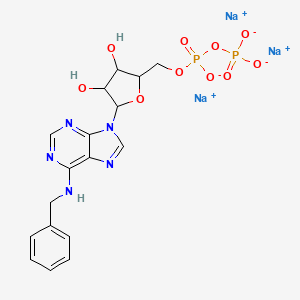
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
